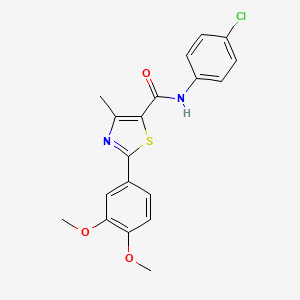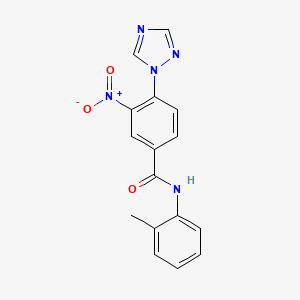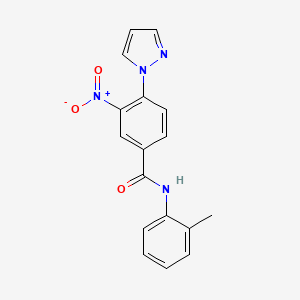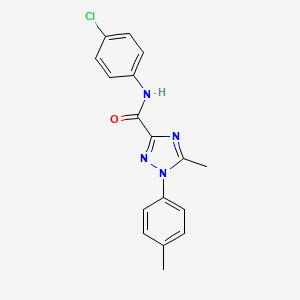
3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate
Übersicht
Beschreibung
3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate, also known as HBQ, is a synthetic compound that has gained attention in scientific research due to its potential use as a redox mediator. HBQ is a quinoxaline derivative that contains a hydroperoxide group, making it a powerful oxidant. In
Wirkmechanismus
The mechanism of action of 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate involves the transfer of electrons between the compound and the reactants. The hydroperoxide group in 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is a strong oxidant, allowing it to accept electrons from the reactants and become reduced. This reduction allows 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate to act as a mediator, transferring electrons to the electrode or catalyst surface, thereby enhancing the reaction rate.
Biochemical and Physiological Effects:
While 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate has primarily been studied for its electrochemical properties, there has been some research into its potential biological effects. 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate has been investigated for its antimicrobial properties, with some studies suggesting that it may be effective against certain bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate in lab experiments is its high reactivity, which allows for faster reaction rates and higher yields. Additionally, 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is its potential toxicity, which may limit its use in certain applications. Additionally, the hydroperoxide group in 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is highly reactive and may react with other compounds in the reaction mixture, leading to unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate. One area of interest is the development of new synthetic methods for 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate that are more efficient and environmentally friendly. Additionally, there is a need for more research into the biological effects of 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate, particularly its potential as an anticancer agent. Finally, there is a need for more studies on the electrochemical properties of 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate, with a focus on its use in energy storage and conversion devices.
In conclusion, 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is a synthetic compound with potential applications in various scientific fields. Its high reactivity and potential as a redox mediator make it a promising candidate for use in electrochemical systems, while its potential biological effects make it a candidate for cancer therapy and antimicrobial agents. While there are limitations to its use, such as potential toxicity and unwanted side reactions, future research may lead to more efficient and effective applications of 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate has been studied for its potential use as a redox mediator in various electrochemical systems. It has been shown to enhance the performance of lithium-ion batteries, fuel cells, and supercapacitors. Additionally, 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate has been investigated for its ability to catalyze the oxidation of organic compounds, making it a potential candidate for use in industrial processes.
Eigenschaften
IUPAC Name |
3-(4-hydroperoxy-2,2-dimethylbutyl)-1-oxidoquinoxalin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,7-8-19-18)9-11-10-16(17)13-6-4-3-5-12(13)15-11/h3-6,10,18H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYJWYYLKPPTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOO)CC1=NC2=CC=CC=C2[N+](=C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3134417.png)
![4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3134420.png)
![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134432.png)
![6-(1H-imidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B3134438.png)




![phenyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]nicotinate](/img/structure/B3134473.png)
![2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate](/img/structure/B3134474.png)
![Methyl 6-[(2-chlorobenzoyl)amino]-1,2-benzisoxazole-3-carboxylate](/img/structure/B3134479.png)


![1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B3134527.png)